molecular formula C26H27N3 B13931125 Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- CAS No. 58912-52-0

Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)-

Cat. No.: B13931125
CAS No.: 58912-52-0
M. Wt: 381.5 g/mol
InChI Key: RVBVVCVGSCDGBS-UHFFFAOYSA-N
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Description

Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Properties

CAS No.

58912-52-0

Molecular Formula

C26H27N3

Molecular Weight

381.5 g/mol

IUPAC Name

3-methyl-2-phenyl-1-[(4-phenylpiperazin-1-yl)methyl]indolizine

InChI

InChI=1S/C26H27N3/c1-21-26(22-10-4-2-5-11-22)24(25-14-8-9-15-29(21)25)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3

InChI Key

RVBVVCVGSCDGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1C=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Indolizine Core

  • The indolizine ring system can be constructed via cyclization of suitable pyridine and pyrrole precursors or through 1,3-dipolar cycloaddition reactions.
  • Substituents such as the 3-methyl and 2-phenyl groups are introduced either by starting from appropriately substituted building blocks or via post-cyclization functionalization.

Introduction of the (4-phenylpiperazin-1-yl)methyl Group

  • The 4-phenylpiperazine moiety is commonly introduced via nucleophilic substitution reactions involving the alkylation of the indolizine nitrogen with a chloromethyl or bromomethyl derivative of 4-phenylpiperazine.
  • Protection/deprotection strategies are employed to avoid side reactions on the piperazine nitrogen atoms.

Example Synthetic Route (Inferred from Related Piperazine Chemistry)

  • Step 1: Synthesis of 3-methyl-2-phenylindolizine intermediate.
  • Step 2: Preparation of 4-phenylpiperazinylmethyl halide (e.g., bromide or chloride).
  • Step 3: Alkylation of the indolizine nitrogen with the halide under basic conditions, yielding the target compound.

Industrial and Laboratory Scale Considerations

  • Use of mild bases and solvents such as acetonitrile or DMF for alkylation steps.
  • Purification via recrystallization or chromatographic techniques.
  • Monitoring reaction progress by HPLC or NMR spectroscopy.

Related Process Insights from Piperazine Derivatives Preparation

A patent describing the preparation of related piperazine derivatives (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) provides useful methodology elements that can be adapted:

Step Description Conditions & Notes
Cyclization Use of Lawesson's reagent to cyclize precursor compounds to form heterocyclic cores Avoids toxic pyridine solvent; improves purity and yield
Protection/Deprotection Use of protecting groups such as 9-fluorenylmethyl carbamate to control reactivity Enables selective functionalization
Alkylation Reaction of piperazine derivatives with alkyl halides under controlled temperature Yields high purity intermediates
Purification Washing with aqueous sodium bicarbonate, toluene, ethanol; drying under reduced pressure Achieves >90% yield and purity

This process highlights the importance of controlled temperature, solvent choice, and stepwise reactions to obtain high-quality heterocyclic piperazine compounds.

Data Table: Key Parameters in Preparation (Adapted from Related Processes)

Parameter Typical Value/Condition Purpose/Effect
Cyclization reagent Lawesson's reagent Efficient ring closure
Solvent Ethanol, toluene, or DMF Solubility and reaction medium
Temperature 0°C to 110°C (varies per step) Controls reaction rate and selectivity
Reaction time 1 hour to several hours Ensures completion of each step
Purification steps Filtration, washing with solvents Removes impurities, isolates product
Yield ~90% (reported for related compounds) High efficiency

Chemical Reactions Analysis

Types of Reactions

Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of both indolizine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)-, also known by its CAS number 58912-52-0, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Indolizine derivatives are characterized by their unique bicyclic structure, which consists of a five-membered nitrogen-containing ring fused to a six-membered carbon ring. The specific compound in focus features a piperazine moiety that enhances its pharmacological properties. Its molecular formula is C26H27N3C_{26}H_{27}N_{3} with a molecular weight of approximately 381.51 g/mol .

Research indicates that Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- exhibits significant biological activity through various mechanisms:

  • Receptor Binding : The compound interacts with multiple biological receptors, influencing pathways associated with inflammation and cell signaling.
  • Enzyme Inhibition : It has been shown to modulate enzyme activity related to disease progression, particularly in inflammatory processes .

Pharmacological Effects

The compound has been studied for its potential anti-inflammatory and analgesic activities. In vitro and in vivo studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs such as indomethacin .

Case Studies

Several studies have evaluated the efficacy of Indolizine derivatives:

  • Anti-inflammatory Activity : A study found that derivatives of this compound exhibited significant anti-inflammatory effects in murine models, with some compounds showing comparable efficacy to indomethacin .
  • Behavioral Studies : Acute toxicity studies indicated behavioral changes in rodent models at doses around 800 mg/kg, suggesting potential central nervous system effects .

Comparison of Indolizine Derivatives

Compound NameMolecular FormulaUnique Features
Indolizine, 3-methyl-2-phenylC20H18N2C_{20}H_{18}N_{2}Contains a methyl group at position 3
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)C30H34N6C_{30}H_{34}N_{6}Features two piperazine groups enhancing biological activity
Indolizine, 3-methyl-2-phenyl-1-((4-phenylpiperazinyl)methyl)C26H27N3C_{26}H_{27}N_{3}Unique arrangement of functional groups

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